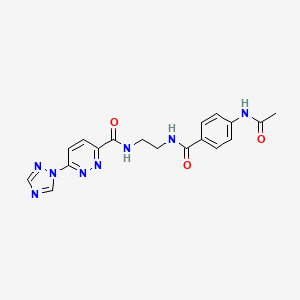
N3-(2-aminoethyl)-N6-(5-methylpyridin-2-yl)pyridazine-3,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N3-(2-aminoethyl)-N6-(5-methylpyridin-2-yl)pyridazine-3,6-diamine, also known as AMPD, is a novel small molecule inhibitor that has shown potential in the treatment of various diseases. This compound has been extensively studied in recent years due to its unique structure and promising therapeutic effects.
Scientific Research Applications
Water Oxidation Catalysts
N3-(2-aminoethyl)-N6-(5-methylpyridin-2-yl)pyridazine-3,6-diamine has been utilized in the synthesis of dinuclear complexes for water oxidation. Zong and Thummel (2005) found that these complexes, when reacted with certain ligands, show potential in oxygen evolution, indicating their usefulness in catalytic water oxidation processes (Zong & Thummel, 2005).
Medicinal Chemistry
In medicinal chemistry, substituted pyridazine-3,6-diamines, a category that includes N3-(2-aminoethyl)-N6-(5-methylpyridin-2-yl)pyridazine-3,6-diamine, have been synthesized for potential therapeutic applications. Wlochal and Bailey (2015) describe a method for the facile synthesis of such compounds, highlighting their relevance in medicinal chemistry due to their unique structural and functional properties (Wlochal & Bailey, 2015).
Anticancer Agent Synthesis
The compound has been explored in the synthesis of potential anticancer agents. Temple et al. (1987) developed routes for synthesizing congeners with antitumor activity, indicating its potential use in creating novel anticancer therapies (Temple et al., 1987).
Pharmaceutical Applications
Further pharmaceutical applications are highlighted by Ukrainets et al. (2019), who explored the synthesis of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides. These compounds showed promise as analgesics and anti-inflammatory agents, with some exceeding the effectiveness of existing drugs (Ukrainets et al., 2019).
Synthesis of Novel Heterocyclic Compounds
The compound is also instrumental in the synthesis of new heterocyclic compounds. Ibrahim and Behbehani (2014) used it to create a novel class of pyridazin-3-one derivatives, showcasing its utility in developing new chemical entities for various applications (Ibrahim & Behbehani, 2014).
properties
IUPAC Name |
6-N-(2-aminoethyl)-3-N-(5-methylpyridin-2-yl)pyridazine-3,6-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6/c1-9-2-3-10(15-8-9)16-12-5-4-11(17-18-12)14-7-6-13/h2-5,8H,6-7,13H2,1H3,(H,14,17)(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSSMKYLIIXGJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC2=NN=C(C=C2)NCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]piperazine](/img/structure/B2857603.png)
![1-(4-chlorobenzyl)-4-(4-cyclopentylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2857604.png)





![5-[4-(1-Acetylazepan-2-yl)piperidine-1-carbonyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B2857610.png)
![3-[(2-chlorobenzyl)thio]-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole](/img/structure/B2857611.png)

![N'-[(1E)-(5,7-dimethyl-4-oxo-4H-chromen-3-yl)methylidene]-4-methylbenzene-1-sulfonohydrazide](/img/structure/B2857618.png)
![N-(2,5-dimethylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2857620.png)
![N-{[4-(1-aminoethyl)phenyl]methyl}-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B2857623.png)